molecular formula C15H16FN5O2 B2537402 1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1261006-76-1

1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B2537402
CAS No.: 1261006-76-1
M. Wt: 317.324
InChI Key: DCYCSHJTFWVCNQ-UHFFFAOYSA-N
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Description

1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound known for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a 3-fluorophenyl group, a triazole ring, and a piperidine structure makes it a versatile molecule for scientific research.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O2/c16-11-2-1-3-12(8-11)21-9-13(18-19-21)15(23)20-6-4-10(5-7-20)14(17)22/h1-3,8-10H,4-7H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCSHJTFWVCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multi-step chemical processes. One common method involves the coupling of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with piperidine-4-carboxamide using coupling reagents like EDCI and HOBt under mild conditions.

Industrial Production Methods: In an industrial setting, the production might involve large-scale synthesis using automated flow reactors for continuous production. Reaction conditions such as temperature, pressure, and solvent selection are optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide undergoes various reactions, including:

  • Oxidation: Produces oxidized derivatives.

  • Reduction: Can be reduced to amine derivatives.

  • Substitution: Functional groups on the piperidine or triazole rings can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Uses reagents like potassium permanganate or chromium trioxide.

  • Reduction: Commonly utilizes sodium borohydride or lithium aluminum hydride.

  • Substitution: Uses halogenating agents or organometallic reagents.

Major Products: Depending on the reaction, products may include various substituted or reduced derivatives of the original compound, expanding its chemical versatility.

Scientific Research Applications

1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide has found applications in:

  • Chemistry: Used as a building block in organic synthesis for drug development.

  • Biology: Investigated for its potential as an inhibitor in biological pathways.

  • Medicine: Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: Binds to enzymes or receptors, modulating their activity.

  • Pathways Involved: Inhibits specific signaling pathways, potentially leading to therapeutic effects such as reduced inflammation or bacterial growth inhibition.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl derivatives

  • Piperidine-4-carboxamide with different substituents

These comparisons highlight its unique features and potential advantages in various applications.

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